1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride
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Overview
Description
1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form new C-C bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are employed in Suzuki–Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted azetidine and pyrazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The azetidine ring is known to confer conformational rigidity, which can enhance the binding affinity of the compound to its targets . The pyrazole ring may also play a role in modulating the compound’s biological activity through interactions with enzymes and receptors .
Comparison with Similar Compounds
Azetidine Derivatives: Compounds like 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids.
Pyrazole Derivatives: Various substituted pyrazoles with different functional groups.
Uniqueness: 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride is unique due to the combination of the azetidine and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not commonly found in other compounds. The presence of the chlorine atom on the pyrazole ring also provides a site for further functionalization, making it a versatile intermediate for the synthesis of novel derivatives .
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-chloropyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3.ClH/c7-5-1-9-10(4-5)6-2-8-3-6;/h1,4,6,8H,2-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDJCOYMDQGKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(C=N2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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